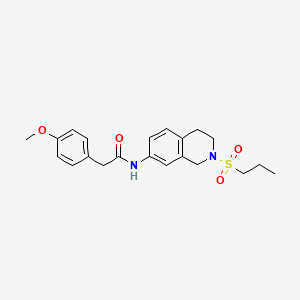
2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an organic molecule with a methoxyphenyl group, a tetrahydroisoquinoline group, and a propylsulfonyl group. These groups are common in many pharmaceuticals and bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the tetrahydroisoquinoline ring. Unfortunately, without more specific information or a crystallographic study, it’s not possible to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions, and the tetrahydroisoquinoline could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group and the aromatic ring might impact its solubility and stability .科学的研究の応用
Structural Aspects and Properties of Related Compounds
Research on amide-containing isoquinoline derivatives has revealed the formation of salts and inclusion compounds under specific conditions. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide showed that these compounds could form gels or crystalline salts when treated with mineral acids. These structural aspects highlight the versatility of isoquinoline derivatives in forming various types of compounds with potential applications in material science and drug formulation (Karmakar et al., 2007).
Enzyme Inhibitory Activities
Isoquinoline derivatives have been synthesized and evaluated for their enzyme inhibitory activities, demonstrating potential therapeutic applications. For instance, compounds synthesized from 4-methoxybenzenesulfonyl chloride showed inhibition potential against enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These findings suggest that similar compounds could be explored for therapeutic applications, particularly in diseases where enzyme inhibition is a viable strategy (Virk et al., 2018).
High-Performance Liquid Chromatography (HPLC) Applications
The analytical utility of isoquinoline derivatives has been demonstrated in the development of HPLC methods for the analysis of tetrahydroisoquinolines in biological samples. This indicates the potential of similar compounds to serve as fluorescent labeling reagents in chromatographic analyses, enhancing sensitivity and specificity in the detection of various analytes (Inoue et al., 2008).
Comparative Metabolism Studies
Studies on the metabolism of chloroacetamide herbicides have provided insights into the metabolic pathways of similar compounds in human and rat liver microsomes. Understanding the metabolism of these compounds is crucial for assessing their safety and efficacy as potential therapeutic agents (Coleman et al., 2000).
Synthesis and Potential Anti-Cancer Activity
The synthesis of novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates has shown potential anti-cancer activity, underscoring the therapeutic potential of structurally related compounds in cancer treatment. These compounds were evaluated for their cytotoxic activity against cancer cell lines, providing a foundation for further research into the anti-cancer properties of similar molecules (Elfekki et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-12-28(25,26)23-11-10-17-6-7-19(14-18(17)15-23)22-21(24)13-16-4-8-20(27-2)9-5-16/h4-9,14H,3,10-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTCVRVBMVOTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

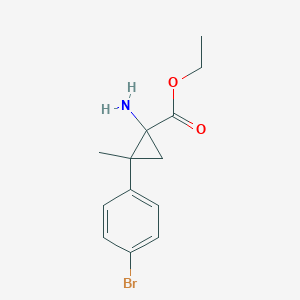

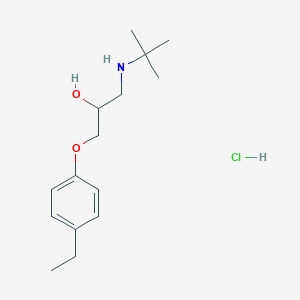
![4-methoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2782805.png)
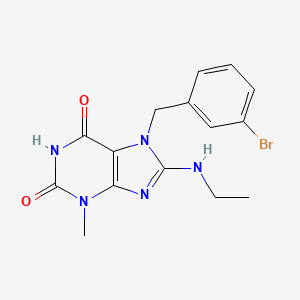

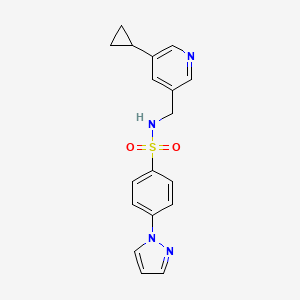
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2782814.png)
![(2Z)-3-(furan-2-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2782816.png)

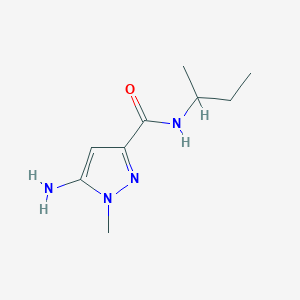
![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782821.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782823.png)